molecular formula C15H13F3N4O5 B6131601 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate

Cat. No. B6131601
M. Wt: 386.28 g/mol
InChI Key: BNBSLRROPHJDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate, also known as SN 28049, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 involves its inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage, and inhibition of this enzyme can lead to cell death in certain circumstances. 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has been found to be a potent inhibitor of PARP, making it a valuable tool for researchers studying DNA repair mechanisms.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair mechanisms, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has also been found to have a variety of other biochemical and physiological effects. These include effects on cell proliferation, apoptosis, and inflammation. These effects make 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 a valuable tool for researchers studying a wide range of biological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 in lab experiments is its potency as a PARP inhibitor. This makes it a valuable tool for researchers studying DNA repair mechanisms. However, there are also some limitations to using this compound. For example, it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049. One area of interest is in the development of new cancer therapies that target PARP. 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has been found to be a potent PARP inhibitor, and there is potential for the development of new drugs based on this compound. Additionally, there is potential for the development of new diagnostic tools based on 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049's effects on DNA repair mechanisms. Overall, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 is a valuable tool for researchers studying a wide range of biological processes, and there is potential for continued research in this area.

Synthesis Methods

The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 5-methyl-2-nitroimidazole with ethylene oxide to form 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride and triethylamine to form the final product, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049.

Scientific Research Applications

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has been used extensively in scientific research as a tool to study a variety of biological processes. One of the primary applications of this compound is in the study of DNA damage and repair mechanisms. 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has been found to be a potent inhibitor of a key enzyme involved in DNA repair, making it a valuable tool for researchers studying this process.

properties

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-[4-(trifluoromethyl)benzoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O5/c1-9-8-19-13(22(25)26)21(9)6-7-27-14(24)20-12(23)10-2-4-11(5-3-10)15(16,17)18/h2-5,8H,6-7H2,1H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBSLRROPHJDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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